molecular formula C15H19NO3 B1529427 1-Benzoyl-4-ethylpiperidine-4-carboxylic acid CAS No. 1405627-45-3

1-Benzoyl-4-ethylpiperidine-4-carboxylic acid

Cat. No.: B1529427
CAS No.: 1405627-45-3
M. Wt: 261.32 g/mol
InChI Key: DVILJYNASZUKRN-UHFFFAOYSA-N
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Description

Chemical Profile 1-Benzoyl-4-ethylpiperidine-4-carboxylic acid (CAS 1405627-45-3) is an organic compound with the molecular formula C 15 H 19 NO 3 and a molecular weight of 261.32 g/mol [ ]. Its structure features a piperidine ring substituted with an ethyl group and a carboxylic acid moiety at the 4-position, while a benzoyl group is attached to the ring nitrogen [ ]. Research and Application Potential This compound belongs to the piperidine-4-carboxylic acid class of building blocks, which are highly valuable in medicinal chemistry [ ]. The structure combines a carboxylic acid, which can be used for further derivatization into amides or esters, with a benzoyl group. Analogs of this compound, particularly ethyl ester derivatives like Ethyl 1-benzoylpiperidine-4-carboxylate (CAS 136081-74-8), are established in pharmaceutical research [ ]. Furthermore, piperidine-4-carboxamide derivatives are frequently explored as key scaffolds in the design and synthesis of novel enzyme inhibitors, demonstrating the utility of this chemical class in drug discovery programs [ ]. Commercial Availability & Handling This product is available for research and development purposes from several chemical suppliers [ ]. It is offered in various quantities, typically from 50mg upwards, for laboratory use [ ]. WARNING: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-benzoyl-4-ethylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-2-15(14(18)19)8-10-16(11-9-15)13(17)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVILJYNASZUKRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCN(CC1)C(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Benzoyl-4-ethylpiperidine-4-carboxylic acid (BEPC) is an organic compound characterized by a piperidine ring with a benzoyl group and a carboxylic acid functional group. This compound has garnered attention due to its potential biological activities, particularly in antiviral and enzyme inhibition studies.

Chemical Structure and Properties

The chemical formula for this compound is C16H21NO3C_{16}H_{21}NO_3, with a molecular weight of approximately 287.35 g/mol. The structure features a piperidine ring substituted at the first position with a benzoyl group and at the fourth position with an ethyl group and a carboxylic acid group, which influences its biological activity.

Antiviral Properties

Recent studies have explored the antiviral potential of BEPC, particularly against influenza and coronaviruses. Research indicates that derivatives of 1,4,4-trisubstituted piperidines, including BEPC, exhibit significant antiviral activity:

  • Influenza Virus : Compounds similar to BEPC demonstrated low micromolar activity against the H1N1 influenza virus. The mechanism appears to involve inhibition of viral RNA synthesis and interference with viral proteases .
  • SARS-CoV-2 : Inhibition studies against key enzymes involved in SARS-CoV-2 replication have shown that certain piperidine derivatives can inhibit viral proteases responsible for polyprotein processing. However, BEPC's direct efficacy against SARS-CoV-2 remains to be fully elucidated .
CompoundTarget VirusEC50 (µM)Notes
BEPCInfluenza3.3Strongest inhibitor in series
Derivative XSARS-CoV-2Not specifiedInhibits viral proteases

Enzyme Inhibition

BEPC and its analogs have been evaluated for their ability to inhibit various enzymes, particularly those involved in viral replication:

  • RNA-dependent RNA Polymerase : Fluorescence-based assays indicated that while some derivatives showed promise, BEPC did not significantly inhibit this enzyme at concentrations up to 100 µM .
  • Methyltransferases : The compound was also tested against methyltransferases critical for viral RNA capping, revealing that structural modifications can enhance or diminish activity .

Study on Antiviral Activity

In a comparative study involving several piperidine derivatives, BEPC was identified as one of the most potent compounds against influenza A viruses. The study highlighted the importance of structural components such as the benzoyl moiety in enhancing antiviral efficacy.

Structural Modifications

Research has demonstrated that modifications to the piperidine ring can significantly affect both toxicity and antiviral potency. For instance:

  • Substituting the benzyl moiety with various groups altered the selectivity and effectiveness against different viral strains.
  • The introduction of halogen atoms at specific positions on the aromatic ring was found to increase cytotoxicity while maintaining antiviral activity .

Scientific Research Applications

Pharmaceutical Applications

1-Benzoyl-4-ethylpiperidine-4-carboxylic acid is being investigated for its potential as a lead compound in drug development. Its structural characteristics suggest that it may have significant activity as an analgesic or antimicrobial agent . The presence of the piperidine ring and the carboxylic acid functional group enhances its biological activity, making it a candidate for further exploration in medicinal chemistry .

Antiviral Activity

Recent studies have highlighted the antiviral potential of piperidine derivatives, including this compound. Research indicates that certain piperidine analogues exhibit activity against viruses such as influenza A/H1N1 and human coronaviruses . These compounds are being optimized for their ability to inhibit viral replication, which is particularly relevant in the context of emerging viral threats like SARS-CoV-2 .

Mechanistic Studies

Understanding the pharmacodynamics and pharmacokinetics of this compound is crucial for its development as a pharmaceutical agent. Interaction studies are being conducted to elucidate its mechanisms of action, which could inform the design of more effective derivatives .

Organic Synthesis Applications

The compound serves as a versatile building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, making it valuable for creating complex molecules. The synthesis can be achieved through multiple methods, including Ugi reactions and asymmetric hydrogenation processes, which yield high purity and efficiency .

Case Studies and Research Findings

Several case studies have documented the synthesis and biological evaluation of piperidine derivatives. For instance, research has shown that modifications at specific positions on the piperidine ring can significantly alter the compound's activity against various pathogens. This highlights the importance of structure-activity relationship (SAR) studies in optimizing lead compounds for therapeutic use .

Comparison with Similar Compounds

Substituent Variations at the Piperidine 1-Position

Compound Name 1-Position Substituent 4-Position Substituents Molecular Formula Key Properties/Applications
1-Benzoyl-4-ethylpiperidine-4-carboxylic acid Benzoyl Ethyl, carboxylic acid C15H19NO3 Potential neuroprotective agent; moderate solubility in polar solvents
1-Benzylpiperidine-4-carboxylic acid (CAS 10315-07-8) Benzyl H, carboxylic acid C13H15NO2 Lower lipophilicity than benzoyl analogs; used in peptide synthesis
Benzyl 4-ethyl-4-hydroxypiperidine-1-carboxylate (CAS 1638760-22-1) Benzyloxycarbonyl (Cbz) Ethyl, hydroxyl C15H21NO3 Hydroxyl enhances water solubility; intermediate in drug synthesis

Key Insights :

  • The benzoyl group (electron-withdrawing) in the target compound reduces piperidine ring basicity compared to benzyl analogs, influencing receptor binding .
  • Cbz-protected analogs (e.g., CAS 1638760-22-1) are common intermediates but require deprotection for bioactive applications .

Functional Group Variations at the 4-Position

Compound Name 4-Position Functional Groups Molecular Weight Solubility (Predicted) Toxicity Profile
This compound Ethyl, carboxylic acid 277.32 g/mol Moderate (polar protic solvents) Irritant (Xi)
Ethyl 4-amino-1-benzylpiperidine-4-carboxylate (CAS 57611-55-9) Amino, ethyl ester 278.35 g/mol Low (lipophilic ester) Higher acute toxicity (H302, H315)
1-(1-Benzylpiperidin-4-yl)azetidine-3-carboxylic acid (CAS 889952-36-7) Azetidine, carboxylic acid 274.36 g/mol High (small ring strain) Respiratory irritant (H335)

Key Insights :

  • Carboxylic acid at the 4-position enhances water solubility and hydrogen-bonding capacity compared to esters or amines .
  • Ethyl esters (e.g., CAS 57611-55-9) improve cell membrane permeability but require metabolic activation .

Key Insights :

  • Fluorinated analogs (e.g., CAS 19656-83-8) exhibit higher predicted pKa values due to electron-withdrawing groups .
  • tert-Butoxycarbonyl (Boc) protection (CAS 167263-11-8) improves stability during synthesis .

Preparation Methods

Use of Quaternary Ammonium Salts as Condensing Agents

A key method reported for preparing carboxylic acid derivatives, including substituted piperidine carboxylic acids, involves the use of quaternary ammonium salts containing triazine rings as condensing agents. These agents facilitate the formation of amide bonds and carboxylic acid derivatives under mild conditions, improving yield and reducing by-products.

  • The process involves mixing the carboxylic acid precursor with a quaternary ammonium salt containing a 1,3,5-triazine ring.
  • This method promotes efficient condensation reactions to form the benzoyl amide linkage on the piperidine nitrogen.
  • The reaction can be conducted in organic solvents such as tetrahydrofuran or dichloromethane, often at ambient or slightly elevated temperatures.
  • After reaction completion, the product is isolated by standard extraction and purification methods, including silica gel chromatography if necessary.

Stepwise Functionalization Approach

A common synthetic approach includes:

  • Synthesis of 4-ethylpiperidine-4-carboxylic acid : Starting from piperidine derivatives, ethyl substitution at the 4-position can be introduced via alkylation or by using substituted starting materials. The carboxylic acid group is introduced either by oxidation of a suitable precursor or by direct carboxylation.

  • N-Benzoylation : The nitrogen atom at position 1 of the piperidine ring is benzoylated using benzoyl chloride or benzoyl anhydride in the presence of a base such as triethylamine or N-methylmorpholine. This step forms the benzoyl amide bond.

  • Purification : The crude product is purified by recrystallization or chromatographic techniques.

This stepwise approach allows control over substitution patterns and functional group compatibility.

Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Alkylation Alkyl halide (ethyl bromide or iodide), base Introduces ethyl group at C-4 of piperidine
Carboxylation Oxidation agents or CO2 under pressure Forms carboxylic acid at C-4
N-Benzoylation Benzoyl chloride/anhydride, base (e.g., triethylamine) Forms N-benzoyl amide bond
Condensation agent Quaternary ammonium salt with triazine ring Enhances coupling efficiency
Solvents Tetrahydrofuran, dichloromethane, ethyl acetate Common organic solvents
Purification Silica gel chromatography, recrystallization Ensures product purity

Detailed Research Findings

  • Efficiency : The use of quaternary ammonium salts as condensing agents has been shown to improve the yield of carboxylic acid derivatives by facilitating nucleophilic attack and stabilizing intermediates.
  • Selectivity : The benzoylation step is highly selective for the nitrogen atom due to the nucleophilicity of the amine group and the reactivity of benzoyl chloride under controlled conditions.
  • Reaction Monitoring : Analytical methods such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and NMR spectroscopy are employed to monitor reaction progress and confirm product structure.
  • Scalability : The described methods are suitable for scale-up, as evidenced by patent disclosures describing industrial-scale synthesis with consistent yields and purity.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Quaternary Ammonium Salt Method Use of triazine-based condensing agents High yield, mild conditions Requires specific reagents
Stepwise Functionalization Separate alkylation, carboxylation, benzoylation High selectivity, modular approach Multi-step, longer synthesis time
Direct Benzoylation N-Benzoylation using benzoyl chloride Simple, well-established Requires protection of other groups

Q & A

Q. What are the recommended synthetic routes for 1-Benzoyl-4-ethylpiperidine-4-carboxylic acid derivatives?

Synthesis typically involves multi-step processes, including condensation reactions and protective group strategies. For example, analogous compounds are synthesized by reacting piperidine precursors with benzoyl chloride and ethylating agents under controlled conditions. Key steps include:

  • Protection of the piperidine nitrogen using benzyl or tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions .
  • Carboxylic acid activation via esterification or acid chloride formation to facilitate nucleophilic substitution .
  • Characterization using IR, 1H^1H-NMR, and 13C^{13}C-NMR to confirm regiochemistry and purity .

Q. What safety protocols should researchers follow when handling this compound?

Safety measures are critical due to limited toxicological

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods to minimize inhalation risks, as decomposition may release toxic fumes (e.g., carbon monoxide) .
  • First Aid: For skin exposure, wash immediately with soap and water for ≥15 minutes; for eye contact, irrigate with water for 10–15 minutes and consult an ophthalmologist .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • IR Spectroscopy: Identifies functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1} for benzoyl and carboxylic acid moieties) .
  • NMR Spectroscopy: 1H^1H-NMR resolves substituent positions on the piperidine ring, while 13C^{13}C-NMR confirms carboxylate and benzoyl group integration .
  • Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns to verify synthetic intermediates .

Advanced Research Questions

Q. How can reaction yields be optimized during benzoyl group introduction?

Yield optimization requires careful control of reaction parameters:

  • Catalyst Selection: Use DMAP (4-dimethylaminopyridine) to accelerate acylation reactions while minimizing side products .
  • Temperature Control: Maintain reactions at 0–5°C to reduce thermal decomposition of intermediates .
  • Solvent Choice: Polar aprotic solvents (e.g., DMF or THF) enhance reagent solubility and stabilize transition states .

Q. How should researchers address conflicting toxicity data in safety assessments?

Discrepancies in hazard profiles (e.g., "unknown toxicity" vs. "no known hazards") necessitate:

  • Literature Cross-Validation: Compare SDS data from multiple sources (e.g., academic journals vs. commercial vendors) .
  • Preliminary Assays: Conduct acute toxicity tests (e.g., zebrafish embryo assays) to assess LC50_{50} values and establish safe handling thresholds .

Q. What strategies resolve contradictions in spectroscopic data during synthesis?

Contradictions often arise from impurities or regioisomeric byproducts:

  • Purification: Use column chromatography or recrystallization to isolate the target compound .
  • 2D-NMR Techniques: Employ COSY and HSQC to unambiguously assign proton-carbon correlations in complex mixtures .
  • X-ray Crystallography: Resolve ambiguous structures by determining crystal packing and bond geometries .

Q. How can the stability of this compound under varying storage conditions be evaluated?

  • Accelerated Degradation Studies: Expose samples to heat (40–60°C), humidity (75% RH), and light to simulate long-term storage .
  • Analytical Monitoring: Track degradation via HPLC at 1–3 month intervals to quantify impurity formation .
  • Incompatibility Testing: Avoid storing with oxidizing agents (e.g., peroxides) to prevent decomposition .

Methodological Considerations

  • Theoretical Frameworks: Align experimental design with established reaction mechanisms (e.g., nucleophilic acyl substitution) to predict intermediate stability .
  • Data Reproducibility: Document reaction conditions (e.g., solvent purity, catalyst lot numbers) to mitigate variability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Benzoyl-4-ethylpiperidine-4-carboxylic acid
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1-Benzoyl-4-ethylpiperidine-4-carboxylic acid

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